molecular formula C9H9N3O2 B13812060 N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

Cat. No.: B13812060
M. Wt: 191.19 g/mol
InChI Key: WPGCAIJGCQBNJE-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-2-hydroxyacetamide is a benzimidazole derivative of high interest in pharmaceutical and medicinal chemistry research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide array of biological activities . This particular molecule features a hydroxyacetamide side chain, which can be crucial for hydrogen bonding with biological targets, potentially influencing the compound's solubility and binding affinity. Researchers value this scaffold because it is a structural isomer of naturally occurring nucleotides, such as purine, which allows it to interact effectively with the biopolymers of living systems, including enzymes and receptors . Benzimidazole derivatives have been extensively studied and developed for various pharmacological applications, demonstrating activities such as antimicrobial, antitumor, anthelmintic, and antihypertensive effects . Recent scientific investigations continue to explore novel benzimidazole compounds for neuropsychotropic potential, including anxiolytic, antidepressant, and analgesic activities . As a building block, this compound provides a versatile core for the synthesis of novel compounds, enabling researchers to explore structure-activity relationships and develop new therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C9H9N3O2/c13-5-8(14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,13H,5H2,(H2,10,11,12,14)

InChI Key

WPGCAIJGCQBNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves:

  • Condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives.
  • Subsequent functional group transformations to introduce substituents such as hydroxyacetamide.

A key advantage in recent methods is the use of low-cost starting materials and mild reaction conditions that avoid hazardous reagents and complex separations, facilitating large-scale production.

Method 1: Stobbe Condensation Followed by Amide Formation

A patented method describes the preparation of benzimidazole compounds via a Stobbe condensation reaction between a suitable aldehyde and an ester derivative, followed by amidation to form carboxyamides, including hydroxy-substituted analogs. Key features include:

  • Use of bases like potassium tert-butoxide or sodium methoxide.
  • Solvents such as methanol, ethanol, acetonitrile, or methylene chloride.
  • Reaction temperature maintained between 50°C and 55°C.
  • No requirement for additional separation steps or dangerous reagents.
  • Yields are excellent, making the method suitable for scale-up.

An example includes the preparation of 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide, which shares structural similarity with hydroxyacetamide derivatives.

Parameter Details
Base Potassium tert-butoxide, Sodium methoxide
Solvent Methanol, Ethanol, Acetonitrile, Methylene chloride
Temperature 50–55°C
Reaction Time Variable, typically several hours
Yield High (not explicitly quantified)
Scale Suitable for large-scale production

Method 2: One-Pot Visible Light Mediated Synthesis from o-Phenylenediamines and Isothiocyanates

A recent innovative approach involves a one-pot, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted to prepare hydroxyacetamide derivatives by choosing appropriate substituents:

  • Three-step process: N-substitution, thiourea formation, and cyclodesulfurization.
  • Conducted at room temperature under visible light (blue LED).
  • Uses aqueous ethanol as solvent, avoiding toxic solvents.
  • Yields up to 92% reported.
  • Mechanism involves radical intermediates and reactive oxygen species.
  • Simple work-up with water washing and silica gel chromatography.

This method is environmentally friendly and scalable, demonstrated by gram-scale synthesis.

Step Description
Starting Materials o-Phenylenediamines, isothiocyanates
Solvent 90% ethanol / 10% water
Catalyst None (photocatalyst-free)
Light Source 3 W blue LED
Temperature Ambient (room temperature)
Reaction Time 6 hours
Yield Up to 92%
Advantages Mild, scalable, environmentally friendly

Method 3: Condensation with Aldehyde Bisulfite Derivatives and Hydrazine Hydrate

Another synthetic route involves:

  • Formation of aldehyde sodium metabisulfite adducts.
  • Condensation with o-phenylenediamines under reflux to form benzimidazole esters.
  • Conversion of esters to hydrazides by refluxing with hydrazine hydrate.
  • Reaction of hydrazides with isothiocyanates under reflux to yield N-substituted benzimidazole derivatives.

Though this method is more stepwise and involves refluxing, it provides selective formation of 2-substituted benzimidazoles, which can be precursors to hydroxyacetamide derivatives.

Step Conditions
Aldehyde bisulfite formation Room temperature, aqueous medium
Condensation with o-phenylenediamine Reflux in ethanol
Hydrazide formation Reflux with hydrazine hydrate in ethanol
Final substitution Reflux with isothiocyanates in ethanol
Yield Moderate to high (not quantified)

Method 4: Synthesis via Benzimidazole-2-thiol Intermediates

Benzimidazole-2-thiol intermediates can be synthesized by:

  • Refluxing o-phenylenediamine with potassium hydroxide and carbon disulfide in ethanol-water.
  • Subsequent oxidation and hydrazine treatment to form hydrazine derivatives.
  • Condensation with hydroxyl-substituted benzaldehydes yields benzimidazole hydrazones.

While this method is more focused on thiol and hydrazone derivatives, it demonstrates the versatility of benzimidazole functionalization that can be adapted for hydroxyacetamide synthesis.

Comparative Analysis of Preparation Methods

Feature Method 1: Stobbe Condensation Method 2: One-Pot Visible Light Method 3: Aldehyde Bisulfite Condensation Method 4: Benzimidazole-2-thiol Route
Starting Materials Aldehydes, esters o-Phenylenediamines, isothiocyanates Aldehyde bisulfite salts, hydrazine hydrate o-Phenylenediamine, CS2, KOH
Reaction Conditions Mild heating (50–55°C) Room temperature, visible light Reflux in ethanol Reflux in ethanol-water
Use of Hazardous Reagents No No Hydrazine hydrate (toxic) Carbon disulfide (toxic)
Scalability High High Moderate Moderate
Environmental Impact Low Low Moderate (due to hydrazine) Moderate (due to CS2)
Yield High Up to 92% Moderate to high Not specified
Complexity Moderate Low High Moderate

Research Findings and Notes

  • The one-pot visible light mediated synthesis (Method 2) stands out for its mild conditions, environmental friendliness, and high yield, making it highly suitable for pharmaceutical applications.
  • The patented Stobbe condensation method (Method 1) offers a robust route for large-scale production without dangerous reagents and with excellent yields.
  • The stepwise condensation using aldehyde bisulfite salts and hydrazine (Method 3) allows selective synthesis but involves more steps and toxic reagents.
  • The benzimidazole-2-thiol approach (Method 4) is useful for generating diverse benzimidazole derivatives but requires handling of toxic carbon disulfide and may be less direct for hydroxyacetamide synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS).

Major Products:

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide typically involves the reaction of benzimidazole derivatives with hydroxyacetamide. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis which provides a cleaner and faster reaction process without the need for harsh solvents or catalysts .

Characterization Techniques

Characterization of the synthesized compound is often performed using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups.
  • Mass Spectrometry : For molecular weight determination.

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic properties. In vitro studies have shown that these compounds are effective against Trichinella spiralis, outperforming conventional anthelmintics like albendazole and ivermectin in certain assays . The mechanism behind this activity is attributed to their ability to interfere with tubulin polymerization, which is crucial for parasite survival.

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. Studies utilizing DPPH and ABTS assays revealed that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly beneficial in developing therapeutics aimed at oxidative stress-related diseases.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The ability to selectively target malignant cells while sparing normal cells enhances its therapeutic profile.

Case Study 1: Antiparasitic Efficacy

A study conducted by researchers synthesized a series of benzimidazole derivatives, including this compound, which demonstrated over 90% efficacy against encapsulated T. spiralis larvae in vitro at concentrations significantly lower than those required for standard treatments . This suggests a promising avenue for developing new anthelmintic agents.

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using various in vitro models. The compound exhibited a high radical scavenging ability comparable to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative damage in various diseases .

Tables

Property Value
Synthesis MethodMicrowave-assisted synthesis
Antiparasitic Efficacy>90% against T. spiralis
Antioxidant ActivityHigh radical scavenging ability
Anticancer MechanismInduces apoptosis via ROS

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the hydroxyacetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance reactivity and antimicrobial potency by increasing electrophilicity .
  • Thiol/Thioether Groups : Improve binding to enzyme active sites (e.g., via disulfide bridges or metal coordination), as seen in antifungal and anticancer analogs .
  • Hydrophobic Substituents (e.g., cyclohexyl, aryl): Increase membrane permeability, critical for anthelmintic and CNS-targeting agents .

Antimicrobial Activity

  • N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide (): Exhibits broad-spectrum antimicrobial activity, with MIC values ≤8 µg/mL against Candida albicans and Staphylococcus aureus. The thiol group enhances interactions with microbial enzymes.
  • Compound 9c (): A triazole-thiazole-benzimidazole hybrid shows superior antifungal activity due to synergistic π-π stacking and hydrogen bonding with fungal CYP51 .

Analgesic and Neuroactive Properties

  • B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) (): Attenuates morphine-induced paradoxical pain via PPARγ agonism (EC₅₀: 0.8 µM), highlighting the role of methoxyaryl groups in modulating neuroimmune pathways .

Anthelmintic Activity

  • N-[4-(1H-Benzimidazol-2-yl)-phenyl]acetamide (): Causes paralysis in Eisenia fetida at 50 µg/mL, comparable to albendazole. The phenylacetamide moiety likely disrupts tubulin polymerization in helminths .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide is a compound derived from benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties, supported by recent research findings.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures to this compound have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.2 µM to 3.1 µM depending on the specific substituents present on the benzimidazole core .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
2-hydroxy-4-methoxy-substituted derivativeHCT 1163.7
Cyano-substituted derivativeMCF-71.2

These findings suggest that modifications in the substituents can significantly enhance the antiproliferative efficacy of benzimidazole derivatives.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds in this class demonstrate strong radical scavenging activities, which are essential for protecting cells from oxidative stress. The antioxidant activity was evaluated using methods such as DPPH and ABTS assays, showing that certain derivatives exhibit superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound8590
Standard BHT7075

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicate that derivatives exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 140 to 320 µg/mL .

Table 3: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus140
This compoundEscherichia coli290

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • MCF-7 Cell Line Study : A study involving MCF-7 cells demonstrated that this compound could inhibit cell proliferation effectively at low concentrations, suggesting its potential as an anticancer agent .
  • Antioxidant Mechanism Investigation : Research into the mechanism of action revealed that the antioxidant activity may be attributed to the ability of the compound to chelate metal ions and scavenge free radicals, thereby preventing oxidative damage .
  • Antimicrobial Efficacy : In vitro tests showed that modifications in the benzimidazole structure could enhance antibacterial potency, making it a candidate for developing new antimicrobial agents .

Q & A

Q. Key Parameters Table :

DerivativeReactantSolventTemp (°C)Time (h)Yield (%)Characterization Methods
BI AnilineReflux100485FTIR, ¹H NMR, Melting Point
BJ 2-NitroanilineReflux100485FTIR, ¹H NMR
BK 3-NitroanilineReflux100485FTIR, ¹H NMR

What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • FTIR : Key peaks include:
    • 3433 cm⁻¹ (N-H stretch), 1729 cm⁻¹ (C=O ketone), 1658 cm⁻¹ (C=C aromatic), and 1124 cm⁻¹ (C-O) .
  • ¹H NMR : Characteristic signals at δ 11.4–10.9 ppm (N-H), 8.8–7.0 ppm (aromatic protons), and 6.3–6.1 ppm (aliphatic C-H) .
  • Melting Point : Derivatives exhibit high melting points (~340°C), confirming crystalline purity .
  • X-ray Crystallography : Used to resolve hydrogen-bonding networks and confirm planar structures in related benzimidazole derivatives .

Advanced Research Questions

How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed using Etter’s formalism to predict supramolecular aggregation. For example, intermolecular N-H⋯N and C-H⋯O bonds stabilize dimeric units .
  • Crystallographic Data : X-ray studies on analogous compounds reveal gauche conformations of substituents and intermolecular S⋯S interactions (3.62 Å) that contribute to ribbon-like crystal packing .

Q. Example Hydrogen-Bonding Table :

Interaction TypeDistance (Å)Angle (°)Role in Crystal Packing
N-H⋯N2.85–3.10150–165Dimer formation
C-H⋯O3.20–3.50120–140Ribbon stabilization

What is the anti-inflammatory mechanism of this compound derivatives?

Methodological Answer:

  • In Vivo Model : Carrageenan-induced rat paw edema tests show dose-dependent inhibition of inflammation. Compounds BJ and BK exhibit 45–50% edema reduction at 6 hours (vs. 55% for indomethacin) .
  • Mechanistic Insight : Derivatives likely inhibit cyclooxygenase-2 (COX-2) or modulate NF-κB pathways, inferred from structural similarity to indomethacin .

Q. Anti-Inflammatory Activity Table :

CompoundEdema Inhibition (3h, %)Edema Inhibition (6h, %)
BJ 3845
BK 4050
Indomethacin4555

How does this compound affect plant germination, and what methodological frameworks are used to assess this?

Methodological Answer:

  • Experimental Design : Wheat seeds (e.g., Demir 2000, Tosunbey) are treated with 10⁻⁶ M solutions in methanol. Germination parameters (root/stem length, fresh/dry weight) are measured after 8 days at 20°C .
  • Statistical Analysis : JMP 7.0 software identifies correlations (e.g., r = 0.83 between root and stem fresh weights). 4ClSB increases Demir 2000 stem length by 16% .

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